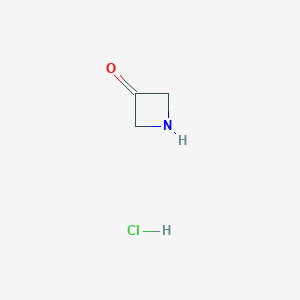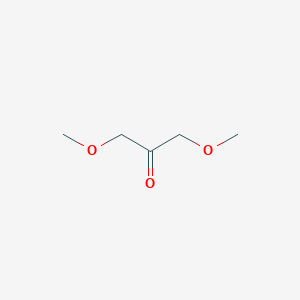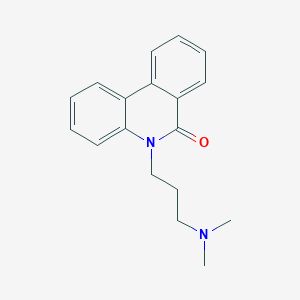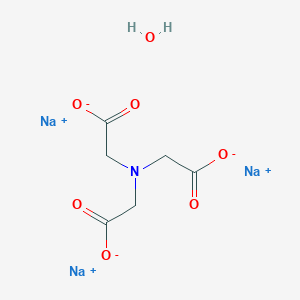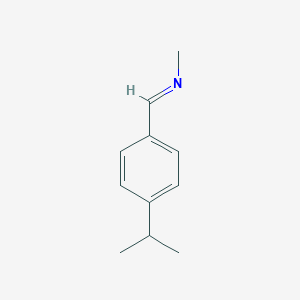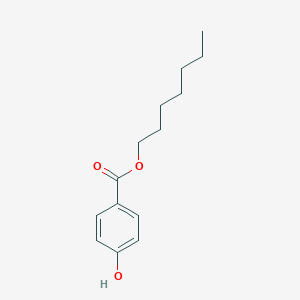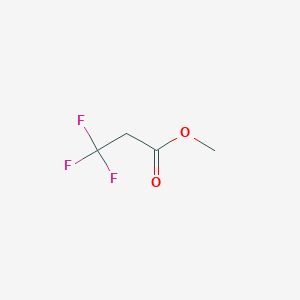
Methyl 3,3,3-trifluoropropionate
Übersicht
Beschreibung
Methyl 3,3,3-trifluoropropionate is a chemical compound that is part of a broader class of trifluoromethylated organic compounds. These compounds are characterized by the presence of a trifluoromethyl group (-CF3), which imparts unique physical and chemical properties due to the strong electronegativity of fluorine atoms.
Synthesis Analysis
The synthesis of methyl 3,3,3-trifluoropropionate and related compounds has been explored in various studies. For instance, an improved procedure for synthesizing methyl 3,3,3-trifluoropyruvate, a closely related compound, starts from hexafluoropropene-1,2-oxide and involves several steps, including the transformation using sulfuric acid with high isolated yields . Another study describes the synthesis of methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a versatile trifluoromethylating agent, which can be prepared from readily available precursors and reacts with various organic halides .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3,3,3-trifluoropropionate has been determined using techniques such as gas electron diffraction (GED) and quantum chemical calculations. For example, the structure of methyl trifluoroacetate was determined to have an anti conformation with a dihedral angle of 180° . The internal rotation of the CF3 group has been studied, revealing the existence of different conformers and the factors that stabilize these conformations .
Chemical Reactions Analysis
The reactivity of trifluoromethylated compounds is a subject of interest due to their potential applications in various chemical reactions. Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, for example, has been shown to be a convenient trifluoromethylating agent for organic halides, indicating that similar compounds could also exhibit useful reactivity patterns . The synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane demonstrates the utility of trifluoromethylated compounds in stereoselective synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3,3,3-trifluoropropionate and related compounds are influenced by the trifluoromethyl group. The presence of this group can affect the boiling point, solubility, and stability of the compound. For instance, methylsulphur trifluoride, which contains a trifluoromethyl group, is described as a clear, viscous liquid with a tendency to hydrolyze rapidly and decompose at ambient temperatures . The vibrational spectra of these compounds, such as methyl trifluoroacetate, have been studied to understand their physical properties better .
Wissenschaftliche Forschungsanwendungen
“Methyl 3,3,3-Trifluoropropionate” is a chemical compound with the molecular formula C4H5F3O2 . It’s a colorless to almost colorless clear liquid . This compound is air sensitive and moisture sensitive, and it should be stored under inert gas . It has a boiling point of 96 °C and a flash point of -2 °C .
In terms of its applications, “Methyl 3,3,3-Trifluoropropionate” is often used as an important raw material and reagent in organic synthesis . In agriculture, it can be used to synthesize pesticides, herbicides, and fungicides .
-
Organic Synthesis
-
Agriculture
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3,3,3-trifluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-9-3(8)2-4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGBATZKLCISOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382062 | |
| Record name | Methyl 3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trifluoropropionate | |
CAS RN |
18830-44-9 | |
| Record name | Methyl 3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,3,3-trifluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

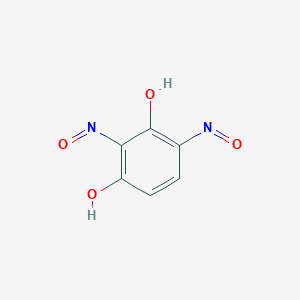
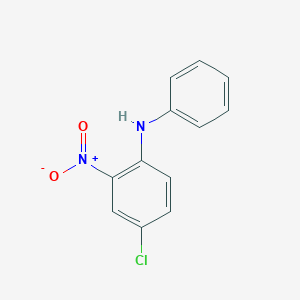
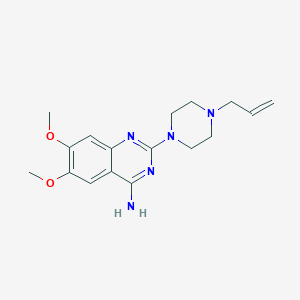
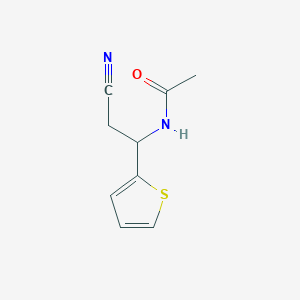
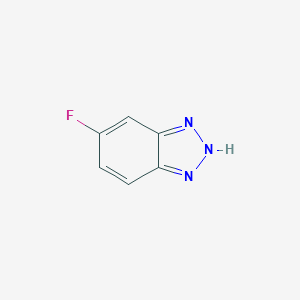
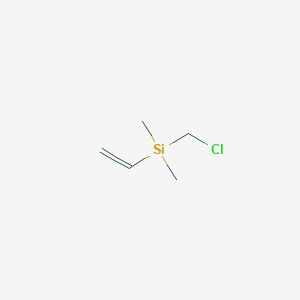
methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
